

# addressing corrosion and cracking in titanium reactors

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## Compound of Interest

Compound Name: *Titanium*

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## Technical Support Center: Titanium Reactor Integrity

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **titanium** reactors. The information below addresses common issues related to corrosion and cracking, offering solutions and preventive measures.

### Troubleshooting Guides

This section provides a question-and-answer format to troubleshoot specific corrosion and cracking issues you may encounter during your experiments.

#### Issue 1: Visible Corrosion or Product Contamination

Q1: I am observing pitting and a general thinning of my **titanium** reactor walls. What is causing this and how can I address it?

A1: This is likely due to general corrosion or pitting corrosion. General corrosion is a uniform attack on the surface, while pitting is a localized form of corrosion that can lead to rapid failure.

[\[1\]](#)

- Causes:

- Aggressive Chemicals: Exposure to hot, reducing acids like hydrochloric, sulfuric, and phosphoric acids can cause general corrosion.[2] Pitting corrosion is more common in the presence of halide ions (chlorides, bromides, iodides) at elevated temperatures.[3]
- High Temperatures: Increased temperatures accelerate corrosion rates significantly.[4]
- Inappropriate **Titanium** Grade: Using a lower-grade **titanium** for a highly corrosive process can lead to rapid degradation.
- Solutions:
  - Material Re-evaluation: For highly reducing acids, consider upgrading to a more resistant **titanium** alloy, such as Grade 7 (Ti-0.15Pd) or Grade 12 (Ti-0.3Mo-0.8Ni).[2][5]
  - Process Parameter Adjustment: If possible, lower the operating temperature and concentration of aggressive chemicals.
  - Inhibitors: The presence of oxidizing agents like nitric acid or certain metal ions (e.g., ferric, cupric) can inhibit corrosion in reducing acids.[2]
  - Regular Inspection: Implement a regular inspection schedule to monitor for early signs of corrosion.[6]

Q2: I've noticed localized corrosion in confined spaces, such as under gaskets or in flange connections. What is this and how can I prevent it?

A2: This is characteristic of crevice corrosion. It occurs in tight spaces where the local chemistry becomes more aggressive than the bulk solution.[3]

- Causes:
  - Stagnant Solutions: The restricted flow in crevices allows for the depletion of oxygen and the concentration of corrosive species like chloride ions and H<sup>+</sup> ions, leading to a drop in pH.[1]
  - Elevated Temperatures: Crevice corrosion of **titanium** is more likely to occur at temperatures above 70°C (158°F) in chloride-containing solutions.[5][7]

- Solutions:
  - Proper Design: Design the reactor and its components to minimize or eliminate crevices. Use smooth, continuous welds and avoid sharp corners.
  - Gasket Selection: Use appropriate gasket materials that do not promote crevice corrosion.
  - Alloy Selection: For high-temperature brine or acidic solutions, consider using **titanium** alloys with enhanced crevice corrosion resistance, such as Grade 7, Grade 12, or Grade 16.[\[5\]](#)
  - Regular Cleaning: Ensure that all components are thoroughly cleaned to prevent the buildup of deposits that can create crevices.[\[6\]](#)

## Issue 2: Cracking in the Reactor Body or Welds

Q3: My reactor has developed cracks, particularly in areas under high stress. What could be the cause?

A3: This is likely stress corrosion cracking (SCC), which results from the combined action of tensile stress and a corrosive environment.[\[6\]](#)

- Causes:
  - Specific Environments: **Titanium** and its alloys are susceptible to SCC in only a few specific environments, including red fuming nitric acid, methanol, and nitrogen tetroxide.[\[1\]](#) Certain **titanium** alloys can also be susceptible to SCC in hot chloride environments.[\[1\]](#)
  - Tensile Stress: This can be from operational pressure, residual stresses from manufacturing, or thermal cycling.[\[6\]](#)
- Solutions:
  - Environmental Control: If possible, remove or neutralize the chemical species known to cause SCC. For instance, the addition of a small amount of water can often passivate **titanium** in environments that would otherwise cause SCC.[\[1\]](#)
  - Stress Relief: Perform post-weld heat treatment to reduce residual stresses.[\[6\]](#)

- Material Selection: Choose a **titanium** grade that is resistant to SCC in your specific operating environment. Commercially pure **titanium** grades (1 and 2) are generally more resistant to chloride SCC than some higher-strength alloys.<sup>[1]</sup>

Q4: I am working with a process that generates hydrogen, and I'm concerned about cracking. What should I look for and how can I prevent it?

A4: You are right to be concerned about hydrogen embrittlement. This is a phenomenon where hydrogen diffuses into the **titanium** matrix, forming brittle hydrides and leading to a loss of ductility and cracking.

- Causes:
  - Hydrogen Source: Hydrogen can be present as a gas in the process, or it can be generated on the **titanium** surface through a corrosion reaction or cathodic charging.
  - Elevated Temperatures: Hydrogen absorption increases with temperature.
  - Surface Condition: A damaged or contaminated surface can increase the rate of hydrogen absorption.
- Solutions:
  - Alloy Selection: Beta **titanium** alloys are generally considered to have a higher resistance to hydrogen embrittlement.<sup>[6]</sup>
  - Protective Coatings: Applying a protective coating can act as a barrier to hydrogen diffusion.
  - Control Operating Conditions: If feasible, reduce the temperature and hydrogen partial pressure.
  - Avoid Galvanic Coupling: Do not couple **titanium** with more active metals in a corrosive environment, as this can lead to hydrogen generation on the **titanium** surface.<sup>[1]</sup>

## Data Presentation

**Table 1: Corrosion Rates of Titanium Grades in Various Acids**

Titanium Grade	Acid	Concentration (%)	Temperature (°C)	Corrosion Rate (mm/year)
Grade 2	Hydrochloric Acid	7	Room Temperature	< 0.127
Grade 7	Hydrochloric Acid	27	Room Temperature	< 0.127
Grade 12	Hydrochloric Acid	9	Room Temperature	< 0.127
Grade 2	Sulfuric Acid	5	Room Temperature	< 0.127
Grade 7	Sulfuric Acid	45	Room Temperature	< 0.127
Grade 2	Sulfuric Acid	0.5	Boiling	> 1.27
Grade 7	Sulfuric Acid	7	Boiling	< 0.127
Grade 12	Sulfuric Acid	1	Boiling	< 0.127
Grade 2	Phosphoric Acid	30	Room Temperature	< 0.127
Grade 7	Phosphoric Acid	80	Room Temperature	< 0.127
Grade 2	Nitric Acid	65	Boiling	< 0.127

Note: Corrosion rates are approximate and can be influenced by the presence of impurities and other environmental factors. Data sourced from[2][8].

**Table 2: Temperature Thresholds for Crevice Corrosion in Chloride Environments**

Titanium Grade	Environment	pH	Temperature Threshold for Crevice Corrosion
Grade 2 (Unalloyed)	Saturated NaCl Brine	Neutral	~ 93°C
Grade 12	Saturated NaCl Brine	~ 3	Resistant to boiling
Grade 7	Saturated NaCl Brine	< 3	Resistant to boiling

Data sourced from[5][7].

## Experimental Protocols

### Experiment 1: Laboratory Immersion Corrosion Testing (based on ASTM G31)

This protocol outlines the steps for determining the mass loss of **titanium** specimens when immersed in a corrosive solution.

#### 1. Specimen Preparation (based on ASTM G1):

- Cut **titanium** specimens to a suitable size, ensuring a known surface area.
- Abrade all surfaces with 120-grit abrasive paper, followed by degreasing with a suitable solvent (e.g., acetone).
- Rinse with deionized water and dry.
- Measure the dimensions to the nearest 0.01 mm and calculate the total surface area.
- Weigh the specimen to the nearest 0.1 mg.

#### 2. Test Procedure:

- Place the corrosive solution in a suitable container.
- Heat the solution to the desired temperature and ensure it is maintained throughout the test.
- Immerse the prepared **titanium** specimen in the solution. Ensure the specimen is fully immersed and not in contact with other specimens or the container walls.
- The duration of the test will depend on the expected corrosion rate.
- After the test duration, remove the specimen from the solution.

#### 3. Post-Test Cleaning and Evaluation (based on ASTM G1):

- Gently clean the specimen with a soft brush to remove loose corrosion products.
- If a tightly adherent corrosion product is present, use a suitable chemical cleaning solution (e.g., a solution of nitric and hydrofluoric acids, with caution and proper safety measures).
- Rinse thoroughly with deionized water and then with a solvent like acetone.
- Dry the specimen and re-weigh it to the nearest 0.1 mg.

#### 4. Corrosion Rate Calculation:

- Calculate the mass loss (initial weight - final weight).
- The corrosion rate in mm/year can be calculated using the formula:  $\text{Corrosion Rate} = (K \times W) / (A \times T \times D)$  Where:
- $K = \text{constant } (8.76 \times 10^4)$
- $W = \text{mass loss in grams}$
- $A = \text{surface area in cm}^2$
- $T = \text{time of exposure in hours}$
- $D = \text{density of titanium in g/cm}^3$  (e.g.,  $\sim 4.51 \text{ g/cm}^3$  for commercially pure titanium)

## Experiment 2: Potentiodynamic Polarization Resistance Measurement (based on ASTM G59)

This electrochemical method provides a rapid determination of the corrosion rate.

### 1. Setup:

- A standard three-electrode electrochemical cell is used, consisting of the **titanium** working electrode, a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum or graphite).
- The **titanium** specimen is prepared as the working electrode, with a known surface area exposed to the electrolyte.
- The electrolyte is the corrosive solution of interest.

### 2. Procedure:

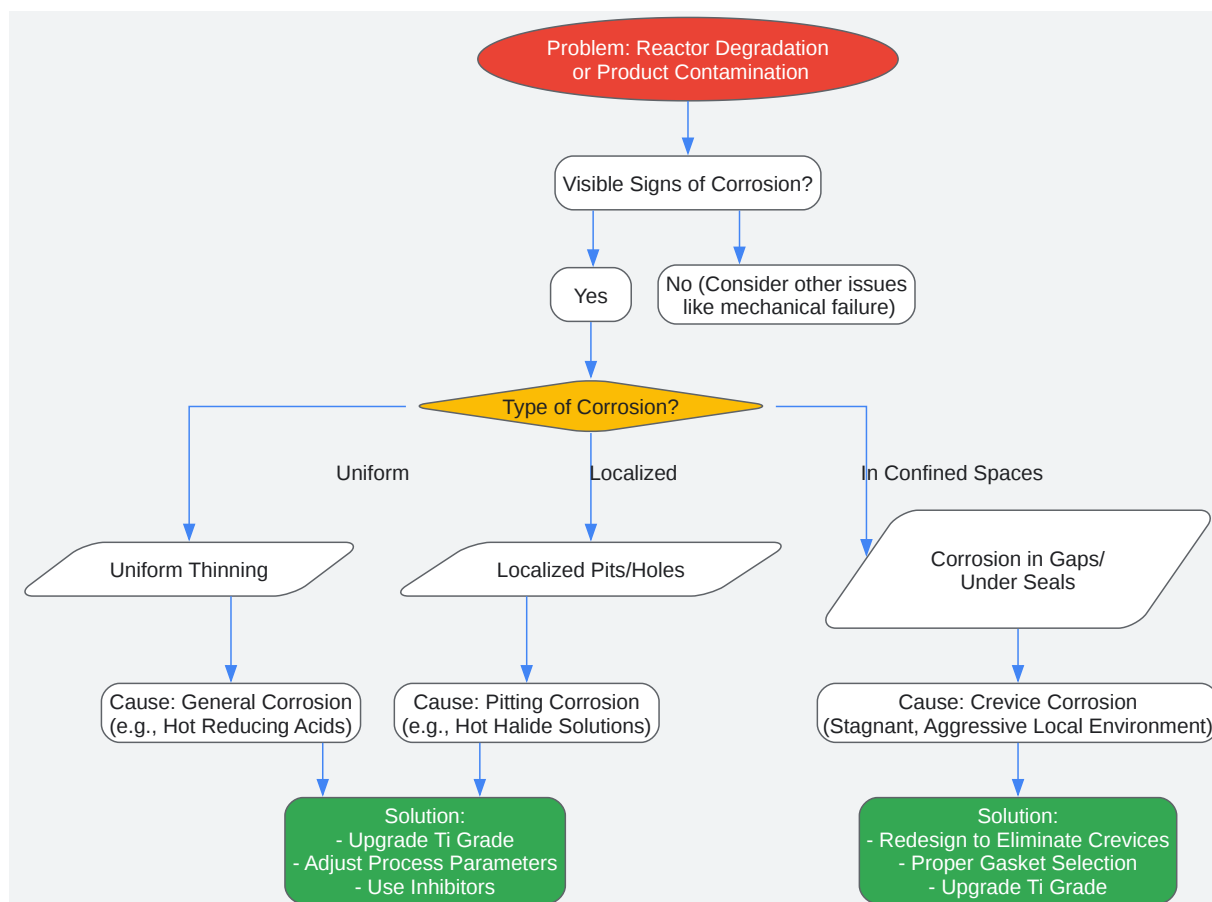
- Immerse the electrodes in the electrolyte and allow the open-circuit potential (corrosion potential,  $E_{\text{corr}}$ ) to stabilize.
- Apply a potential scan, typically from -20 mV to +20 mV relative to  $E_{\text{corr}}$ , at a slow scan rate (e.g., 0.167 mV/s).
- Record the resulting current as a function of the applied potential.

### 3. Data Analysis:

- Plot the potential versus current density.
- The slope of the curve at the corrosion potential (where the net current is zero) is the polarization resistance ( $R_p$ ).
- The corrosion current density ( $i_{corr}$ ) can be calculated using the Stern-Geary equation:  $i_{corr} = B / R_p$  Where B is the Stern-Geary constant, which is determined from the anodic and cathodic Tafel slopes.
- The corrosion rate can then be calculated from the corrosion current density.

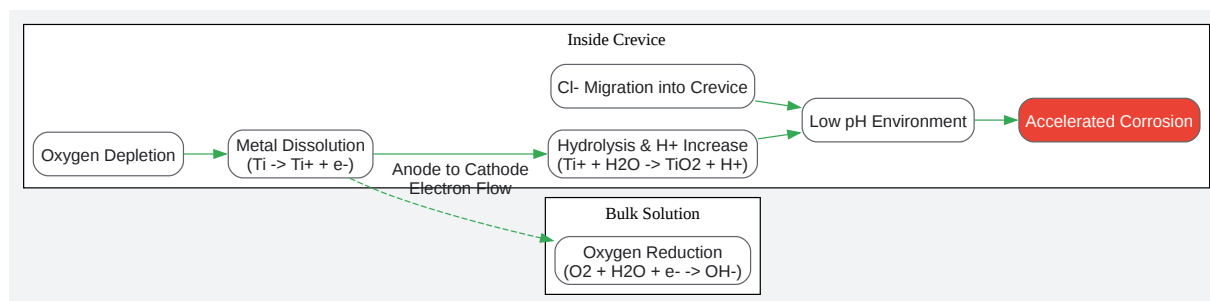
## Mandatory Visualization





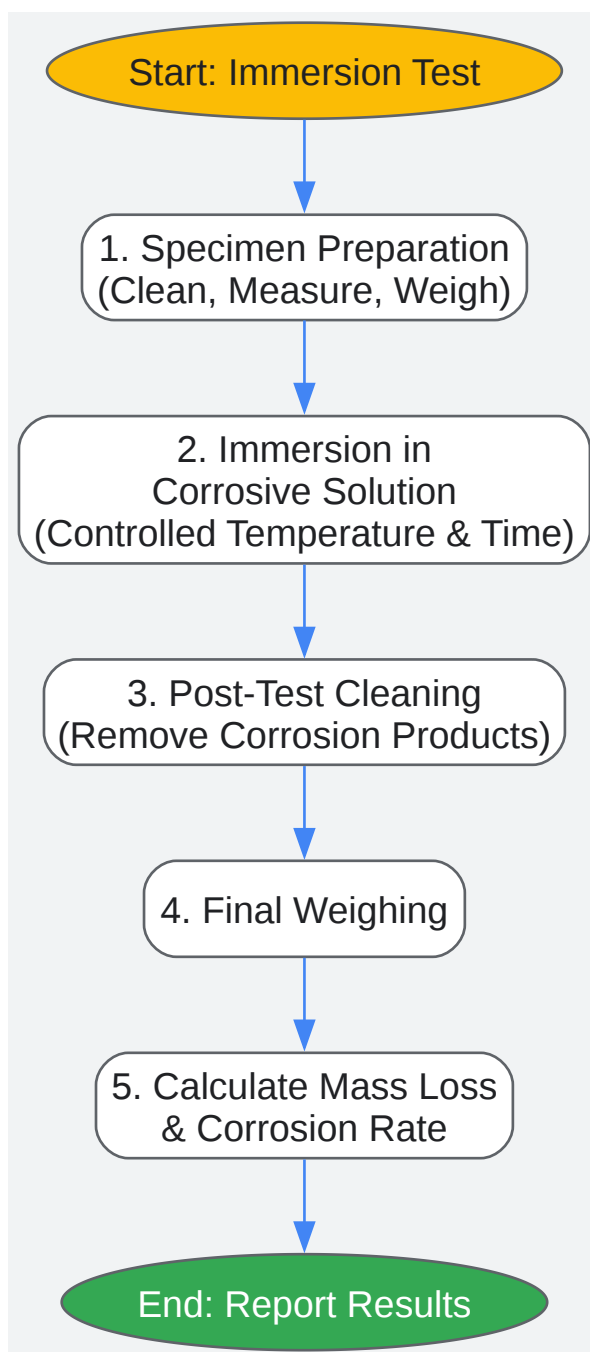
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Caption: Troubleshooting workflow for identifying and addressing different types of corrosion in **titanium** reactors.



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Caption: Simplified signaling pathway of the crevice corrosion mechanism in **titanium** reactors.



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Caption: Experimental workflow for conducting a laboratory immersion corrosion test (ASTM G31).

## Frequently Asked Questions (FAQs)

Q1: What are the most important routine maintenance checks to prevent corrosion and cracking in my **titanium** reactor?

A1: Regular inspections are crucial.[\[6\]](#) Key checks include:

- Visual Inspection: Regularly look for any signs of discoloration, pitting, or other surface abnormalities.
- Weld Inspection: Pay close attention to weld seams, as these can be susceptible to corrosion and cracking.
- Seal and Gasket Integrity: Check for leaks and ensure that seals and gaskets are in good condition and replaced as needed.
- Cleaning: Follow a strict cleaning protocol after each use to remove any residual chemicals that could cause corrosion over time.[\[6\]](#)

Q2: How do I choose the right grade of **titanium** for my reactor?

A2: The choice of **titanium** grade depends on the specific chemical environment, temperature, and pressure of your process.

- Commercially Pure (CP) Grades (e.g., Grade 2): Offer excellent corrosion resistance in many environments and are often a good starting point for general use.[\[6\]](#)
- Palladium-Alloyed Grades (e.g., Grade 7): Provide superior resistance to reducing acids and crevice corrosion.[\[2\]](#)
- Molybdenum and Nickel-Alloyed Grades (e.g., Grade 12): Offer enhanced resistance to crevice corrosion in hot brine and acidic solutions.[\[5\]](#)
- High-Strength Alloys (e.g., Grade 5, Ti-6Al-4V): Used when higher mechanical strength is required, but their corrosion resistance, particularly to SCC, should be carefully evaluated for the specific environment.

Q3: Can thermal cycling during my experiments cause damage to the reactor?

A3: Yes, rapid or frequent thermal cycling can lead to thermal fatigue, which can cause cracks to initiate and propagate.[6] It is important to heat and cool the reactor gradually to minimize thermal stresses.[6]

Q4: Are there any non-destructive testing (NDT) methods you would recommend for inspecting my **titanium** reactor?

A4: Yes, several NDT methods can be used to detect early signs of damage without harming the reactor:

- Liquid Penetrant Testing (PT): Effective for detecting surface-breaking cracks.
- Ultrasonic Testing (UT): Can detect subsurface flaws, cracks, and measure wall thickness.
- Visual Testing (VT): A fundamental and important first step in any inspection.

Q5: What is the significance of the passive oxide film on **titanium**?

A5: The excellent corrosion resistance of **titanium** is due to the formation of a very stable, adherent, and self-healing protective oxide film (primarily TiO<sub>2</sub>) on its surface. This film forms instantly when a fresh **titanium** surface is exposed to air or moisture. As long as this film remains intact, the underlying metal is protected from the corrosive environment. Issues arise when this film is mechanically damaged or chemically broken down in aggressive environments.

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